3-(pyridin-2-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(pyridin-2-yl)thiophene-2-carboxylic acid is an organic compound that features a pyridine ring attached to a thiophene ring, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)thiophene-2-carboxylic acid typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromopyridine with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF (dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(pyridin-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid.
2-Thiophenecarboxylic acid: Lacks the pyridine ring, making it less versatile in certain applications.
3-Pyridinecarboxylic acid: Contains only the pyridine ring with a carboxylic acid group.
Uniqueness
3-(pyridin-2-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyridine and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for forming complex structures, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H7NO2S |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-pyridin-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-7(4-6-14-9)8-3-1-2-5-11-8/h1-6H,(H,12,13) |
InChI Key |
QDOYNFATRRBJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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